N-(15Z-tetracosenoyl)-1-deoxysphinganine

Catalog No.
S3314446
CAS No.
1246298-60-1
M.F
C42H83NO2
M. Wt
634.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(15Z-tetracosenoyl)-1-deoxysphinganine

CAS Number

1246298-60-1

Product Name

N-(15Z-tetracosenoyl)-1-deoxysphinganine

IUPAC Name

(Z)-N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracos-15-enamide

Molecular Formula

C42H83NO2

Molecular Weight

634.1 g/mol

InChI

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,40-41,44H,4-17,20-39H2,1-3H3,(H,43,45)/b19-18-/t40-,41+/m0/s1

InChI Key

XBNZFPFCTSJHRI-FIIAPBGQSA-N

SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

Here are some areas where ceramides are being investigated:

  • Skin barrier function

    As mentioned earlier, ceramides are essential for maintaining a healthy skin barrier. Research is ongoing to understand how ceramides interact with other skin components and how they contribute to barrier function National Institutes of Health: .

  • Skin conditions

    Some skin conditions, such as eczema and psoriasis, are associated with ceramide deficiency. Studies are investigating whether ceramide replacement therapies could be beneficial for these conditions Journal of Dermatological Science.

  • Other potential applications

    Ceramides are also being explored for their potential roles in wound healing, inflammation, and cancer Advances in Experimental Medicine and Biology: .

N-(15Z-tetracosenoyl)-1-deoxysphinganine is a bioactive lipid compound characterized by its unique structure, which includes a long-chain fatty acid moiety derived from 15Z-tetracosenoic acid attached to a sphinganine backbone. Its molecular formula is C42H83NO2, and it has a molecular weight of approximately 629.12 g/mol. This compound belongs to the class of sphingolipids, which play crucial roles in cellular signaling and structural integrity of cell membranes .

  • Acylation Reaction: The primary reaction involves the acylation of 1-deoxysphinganine with 15Z-tetracosenoic acid, catalyzed by specific enzymes such as ceramide synthases. This reaction is essential for the formation of various sphingolipids in biological systems.
  • Hydrolysis: N-(15Z-tetracosenoyl)-1-deoxysphinganine can undergo hydrolysis to yield 1-deoxysphinganine and 15Z-tetracosenoic acid, mediated by lipases or other hydrolases.
  • Phosphorylation: This compound can also participate in phosphorylation reactions, leading to the formation of bioactive sphingolipid phosphates, which are involved in signaling pathways.

N-(15Z-tetracosenoyl)-1-deoxysphinganine exhibits various biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against certain pathogens, making it a potential candidate for therapeutic applications.
  • Role in Cell Signaling: As a sphingolipid derivative, it is involved in cell signaling pathways that regulate cell growth, apoptosis, and inflammation.
  • Neuroprotective Effects: Research indicates that this compound may have neuroprotective properties, contributing to its potential use in treating neurodegenerative diseases .

The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphinganine typically involves the following methods:

  • Chemical Synthesis: This method employs organic synthesis techniques where 1-deoxysphinganine is reacted with 15Z-tetracosenoic acid under controlled conditions using activating agents such as carbodiimides.
  • Biochemical Synthesis: Enzymatic synthesis can be achieved using purified ceramide synthases that catalyze the transfer of the fatty acyl group from acyl-CoA to 1-deoxysphinganine.
  • Extraction from Natural Sources: This compound can also be isolated from natural sources where sphingolipids are abundant, although this method may yield lower quantities compared to synthetic approaches .

N-(15Z-tetracosenoyl)-1-deoxysphinganine has several potential applications:

  • Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing for drug development targeting lipid metabolism.
  • Cosmetic Industry: Due to its skin barrier properties, it may be incorporated into cosmetic formulations aimed at enhancing skin hydration and protection.
  • Nutraceuticals: Its bioactive properties suggest potential use in dietary supplements aimed at improving health outcomes related to lipid metabolism and inflammation.

Studies on N-(15Z-tetracosenoyl)-1-deoxysphinganine have revealed several interactions with biological molecules:

  • Protein Interactions: It interacts with various proteins involved in lipid metabolism and signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Membrane Dynamics: As a component of cellular membranes, it affects membrane fluidity and permeability, impacting cellular responses to external stimuli .

N-(15Z-tetracosenoyl)-1-deoxysphinganine shares structural similarities with other sphingolipids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
N-C24:1-1-deoxyceramideContains a long-chain fatty acidInvolved in skin barrier function
N-nervonoyl-1-deoxysphingosineSimilar sphingosine backboneExhibits neuroprotective effects
Ceramide (d18:1/24:1(15Z))Contains both sphingosine and fatty acidKnown for its role in cell signaling
C24:1 1-DeoxyceramideContains deoxy variant of ceramideAtypical structure with distinct properties

N-(15Z-tetracosenoyl)-1-deoxysphinganine is unique due to its specific fatty acyl chain (15Z-tetracosenoic acid), which imparts distinct biological activities compared to other similar compounds .

Serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, typically catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. However, under conditions of serine scarcity, SPT exhibits substrate promiscuity, utilizing L-alanine to produce 1-deoxysphinganine. This alternative pathway generates 1-deoxysphinganine lacking the C1 hydroxyl group, which cannot undergo subsequent conversion to sphingosine-1-phosphate—a critical divergence from canonical sphingolipid metabolism.

Structural studies reveal that SPT’s active site accommodates alanine through conformational changes induced by palmitoyl-CoA binding. Nuclear magnetic resonance (NMR) analyses demonstrate that palmitoyl-CoA analogues facilitate α-deprotonation of the external aldimine intermediate, enabling C–C bond formation despite the smaller size of alanine compared to serine. This kinetic flexibility allows cancer cells under serine starvation to produce 1-deoxysphinganine as a survival mechanism, though accumulation leads to cytotoxic 1-deoxyceramides.

Table 1: Comparative Substrate Utilization by Serine Palmitoyltransferase

SubstrateProductKinetic Efficiency (kcat/Km)Cellular Context
L-Serine3-Ketodihydrosphingosine1.0 (reference)Standard sphingolipid synthesis
L-Alanine1-Deoxysphinganine0.18 ± 0.03Serine deprivation, cancer spheroids

CYP4F Subfamily Enzymes in ω-Hydroxylation and Chain Shortening

The CYP4F subfamily of enzymes has emerged as a central player in the oxidative metabolism of N-(15Z-tetracosenoyl)-1-deoxysphinganine and related 1-deoxySLs. These enzymes mediate ω-hydroxylation reactions, introducing hydroxyl groups at terminal or subterminal carbon positions of the sphingoid base or acyl chain [2]. In murine embryonic fibroblasts (MEFs), pharmacological induction of CYP4F enzymes using all-trans retinoic acid (ATRA) increased the production of hydroxylated 1-deoxySL metabolites by over 2-fold, while pan-CYP4F inhibition blocked their formation entirely [2].

Structural analysis reveals that CYP4F enzymes preferentially target the Δ14,15-cis double bond configuration in 1-deoxysphingosine (1-deoxySO), a common modification in endogenous 1-deoxySLs [2]. This activity contrasts with canonical sphingolipid desaturases like DES1, which introduce Δ4,5-trans double bonds. The ω-hydroxylation initiates a chain-shortening process through subsequent β-oxidation steps, though the complete enzymatic cascade remains under investigation [2].

Regulatory studies demonstrate that peroxisome proliferator-activated receptor α (PPARα) agonists like fenofibrate moderately enhance CYP4F-mediated 1-deoxySL metabolism, likely through indirect transcriptional regulation [2]. This finding has therapeutic implications, as fenofibrate administration in dyslipidemic patients reduces plasma 1-deoxySL levels [2].

Identification of Novel Downstream Oxidative Metabolites

High-resolution mass spectrometry studies have identified eight distinct oxidative metabolites derived from N-(15Z-tetracosenoyl)-1-deoxysphinganine [2]:

Metabolite ClassStructural FeaturesProposed Formation Mechanism
1-Deoxysphinganine-OHω- or subterminal hydroxylationCYP4F-mediated hydroxylation
1-Deoxysphingosine-OH I/IIDouble bond migration + hydroxylationIsomerization followed by oxidation
1-DeoxysphingadieneAdditional Δ4,5-trans double bondCYP-mediated desaturation
1-Deoxysphinganine-2OHDihydroxylation at C2 and ω-positionSequential oxidation steps
1-Deoxysphingosine-2OHCombined desaturation and dihydroxylationMulti-step CYP4F activity

Metabolic pulse-chase experiments using stable isotope-labeled precursors demonstrate slow conversion kinetics, with peak metabolite accumulation occurring 4–6 days post-treatment [2]. This prolonged timeline suggests these modifications represent a detoxification pathway rather than rapid signaling modulation.

Notably, synthetic Δ4,5-trans-1-deoxySO analogs undergo accelerated conversion to 1-deoxysphingadiene compared to endogenous Δ14,15-cis isomers, indicating substrate specificity in the desaturation step [2]. The coexistence of multiple hydroxylation isomers points to redundant enzymatic mechanisms for 1-deoxySL clearance.

Interspecies Conservation of 1-DeoxySL Degradation Pathways

Comparative studies across species reveal conserved features of 1-deoxySL metabolism:

  • Enzymatic Conservation: Heterologous expression of human CYP4F2 in HEK293 cells recapitulates the metabolic capabilities observed in murine systems, producing identical hydroxylated metabolites [2]. This functional conservation suggests evolutionary pressure to maintain 1-deoxySL detoxification mechanisms.

  • Tissue-Specific Regulation: Hepatic CYP4F isoforms show higher basal activity toward 1-deoxySLs compared to neuronal isoforms, aligning with the liver's central role in xenobiotic metabolism [2]. However, neuronal cells retain limited capacity for 1-deoxySL hydroxylation, potentially explaining tissue-specific toxicity patterns.

  • Pathophysiological Modulation:

    • High-fat diets downregulate hepatic CYP4F expression in murine models, correlating with elevated 1-deoxySL levels [2]
    • Fasting induces paradoxical CYP4A upregulation with concurrent CYP4F suppression, creating competing metabolic influences [2]
    • Diabetic human plasma shows reduced CYP4F activity markers, suggesting conserved regulatory mechanisms across mammals [2]

These conserved features highlight the fundamental biological importance of 1-deoxySL metabolism, with disrupted pathways implicated in hereditary sensory autonomic neuropathy type 1 (HSAN1) and diabetic sensory neuropathy [2]. Ongoing research aims to characterize orthologous CYP4F enzymes in non-mammalian species to trace the evolutionary origins of this detoxification system.

XLogP3

17.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

633.64238089 g/mol

Monoisotopic Mass

633.64238089 g/mol

Heavy Atom Count

45

Wikipedia

(Z)-N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracos-15-enamide

Use Classification

Lipids -> Sphingolipids [SP] -> Other Sphingolipids [SP00]

Dates

Modify: 2023-08-19

Explore Compound Types